

Nodinitib-1: A Technical Guide to its Role in Innate Immunity

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Compound of Interest		
Compound Name:	Nodinitib-1	
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Introduction

In the intricate landscape of innate immunity, the Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) have emerged as critical cytosolic pattern recognition receptors. Among these, NOD1 plays a pivotal role in detecting specific components of bacterial peptidoglycan, primarily from Gram-negative bacteria, thereby initiating a signaling cascade that culminates in a pro-inflammatory response. The dysregulation of this pathway has been implicated in a variety of inflammatory and autoimmune diseases. **Nodinitib-1** (also known as ML130 or CID-1088438) has been identified as a potent and selective small molecule inhibitor of NOD1, offering a valuable tool for dissecting the complexities of NOD1 signaling and presenting a promising therapeutic lead for a range of inflammatory conditions. This technical guide provides an in-depth overview of **Nodinitib-1**, its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.

Mechanism of Action: Inhibition of NOD1 Signaling

Nodinitib-1 exerts its inhibitory effects by selectively targeting the NOD1 pathway. Upon recognition of its ligand, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), NOD1 undergoes a conformational change, leading to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction is crucial for the subsequent activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogenactivated protein kinase (MAPK) pathways.[1]

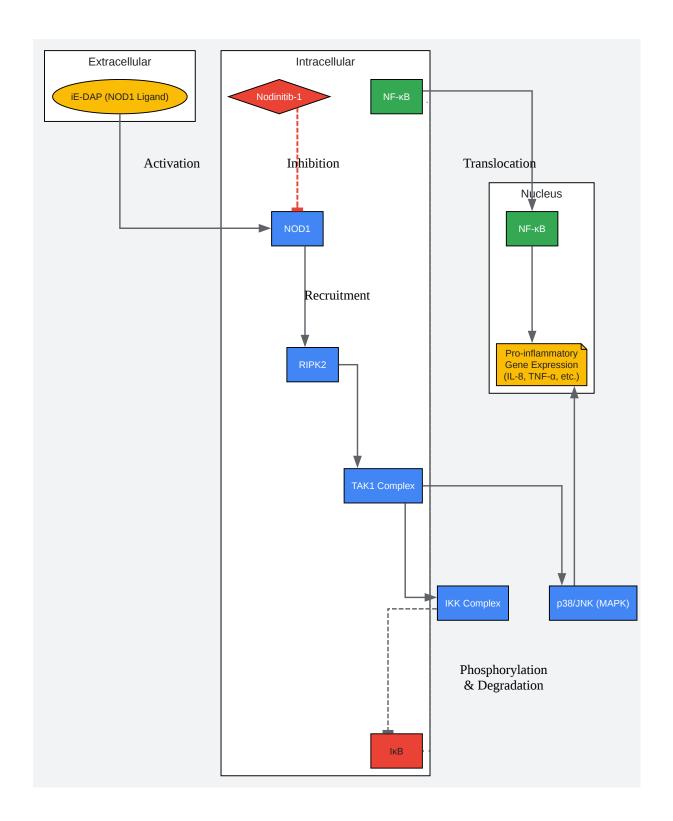






Nodinitib-1 has been shown to effectively block NOD1-dependent activation of both NF- κ B and MAPK signaling.[1][2] This inhibition prevents the nuclear translocation of NF- κ B and the activation of MAPK-responsive transcription factors, ultimately leading to a reduction in the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Interleukin-1 β (IL-1 β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF- α).[2][3] Mechanistic studies suggest that **Nodinitib-1** may induce conformational changes in NOD1, thereby altering its subcellular targeting and inhibiting its function.[3]





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Figure 1: Nodinitib-1 Inhibition of the NOD1 Signaling Pathway.





Data Presentation: Quantitative Efficacy of Nodinitib-1

The inhibitory activity of **Nodinitib-1** has been quantified in various cellular assays. The following table summarizes the key quantitative data.

Parameter	Cell Line	Assay Type	Value	Reference
IC50	HEK293	NOD1- dependent NF- кВ activation	0.56 μΜ	[1][3]
IC50	HEK293T	NOD1- dependent NF- κB and MAPK signaling	0.6 μΜ	[2]
Inhibition	MCF-7	NOD1-induced IL-8 production	Selective inhibition	[2][3]
Effect	Primary Dendritic Cells	Cell surface molecule expression (CD83, CD86, HLA-DR)	Reduction at 15 μΜ	[2][3]
Effect	Primary Dendritic Cells	Cytokine expression (IL- 1β, IL-6, TNF-α)	Inhibition at 15 μΜ	[2][3]
Selectivity	HEK293T	NOD1 vs. NOD2	36-fold	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize **Nodinitib-1**.



NOD1-Dependent NF-κB Luciferase Reporter Assay in HEK293T Cells

This assay is a primary method for quantifying the inhibitory activity of compounds on the NOD1 signaling pathway.

Materials:

- HEK293T cells
- NF-kB Luciferase Reporter Plasmid and a control plasmid (e.g., Renilla luciferase)
- Transfection reagent (e.g., Lipofectamine)
- DMEM with 10% FBS and 1% Penicillin/Streptomycin
- NOD1 agonist: y-tri-DAP
- Nodinitib-1
- · Luciferase Assay System
- 96-well white, clear-bottom tissue culture plates
- Luminometer

Protocol:

- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 104 cells/well in 100 μ L of growth medium and incubate overnight at 37°C in a CO2 incubator.
- Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of **Nodinitib-1** or vehicle control (DMSO). Incubate for 1 hour.



- Stimulation: Stimulate the cells with a pre-determined optimal concentration of γ-tri-DAP (e.g., 0.75 μg/mL).[3]
- Incubation: Incubate the plates for 6-16 hours at 37°C in a CO2 incubator.
- Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to
 account for variations in transfection efficiency and cell number. Calculate the percentage of
 inhibition for each concentration of Nodinitib-1 compared to the vehicle-treated, γ-tri-DAPstimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

IL-8 Secretion ELISA in MCF-7 Cells

This assay assesses the effect of **Nodinitib-1** on the production of a key pro-inflammatory chemokine downstream of NOD1 activation in a more biologically relevant cell line.

Materials:

- MCF-7 cells
- DMEM with 10% FBS and 1% Penicillin/Streptomycin
- NOD1 agonist: C12-iE-DAP (a more cell-permeable NOD1 ligand)
- Nodinitib-1
- Human IL-8 ELISA Kit
- 96-well tissue culture plates
- Microplate reader

Protocol:

 Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

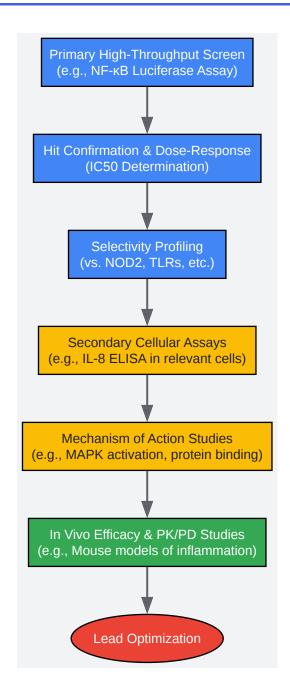


- Compound Treatment: Pre-treat the cells with various concentrations of Nodinitib-1 or vehicle control for 1 hour.
- Stimulation: Stimulate the cells with C12-iE-DAP.
- Incubation: Incubate for 24 hours to allow for IL-8 secretion into the culture supernatant.
- Sample Collection: Carefully collect the culture supernatants.
- ELISA: Perform the IL-8 ELISA according to the manufacturer's protocol. This typically involves:
 - Coating a 96-well plate with a capture antibody for human IL-8.
 - Adding the collected cell culture supernatants and standards to the wells.
 - Incubating to allow IL-8 to bind to the capture antibody.
 - Washing the plate to remove unbound substances.
 - Adding a detection antibody conjugated to an enzyme (e.g., HRP).
 - Incubating and washing again.
 - Adding a substrate that is converted by the enzyme to produce a colored product.
 - Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
- Data Analysis: Generate a standard curve using the absorbance values of the known IL-8 standards. Use the standard curve to determine the concentration of IL-8 in each sample.
 Calculate the percentage of inhibition of IL-8 secretion for each Nodinitib-1 concentration.

Experimental Workflow and Logic

The characterization of a selective NOD1 inhibitor like **Nodinitib-1** typically follows a logical progression of experiments, from initial high-throughput screening to more detailed mechanistic and in vivo studies.





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Figure 2: General Experimental Workflow for NOD1 Inhibitor Characterization.

Conclusion

Nodinitib-1 stands out as a well-characterized, potent, and selective inhibitor of NOD1-mediated innate immune signaling. Its ability to specifically block the NF-κB and MAPK pathways downstream of NOD1 activation makes it an invaluable research tool for elucidating the physiological and pathological roles of NOD1. The detailed experimental protocols and



quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the NOD1 pathway in a variety of inflammatory and autoimmune disorders. The continued exploration of **Nodinitib-1** and its analogs holds significant promise for the development of novel immunomodulatory therapies.

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